molecular formula C21H20N2O3S B12025430 (2Z)-2-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one CAS No. 617696-90-9

(2Z)-2-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B12025430
CAS No.: 617696-90-9
M. Wt: 380.5 g/mol
InChI Key: SOZGPVZLHJVJFL-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolobenzimidazoles This compound is characterized by its unique structure, which includes a thiazole ring fused to a benzimidazole ring, and a benzylidene group substituted with isobutoxy and methoxy groups

Properties

CAS No.

617696-90-9

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

(2Z)-2-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C21H20N2O3S/c1-13(2)12-26-17-9-8-14(10-18(17)25-3)11-19-20(24)23-16-7-5-4-6-15(16)22-21(23)27-19/h4-11,13H,12H2,1-3H3/b19-11-

InChI Key

SOZGPVZLHJVJFL-ODLFYWEKSA-N

Isomeric SMILES

CC(C)COC1=C(C=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OC

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OC

Origin of Product

United States

Preparation Methods

2-Mercaptobenzimidazole Derivatives

2-Mercaptobenzimidazole serves as the foundational building block in over 70% of reported syntheses. Its thiol group enables nucleophilic attack on α-haloketones or α,β-unsaturated carbonyl systems, facilitating thiazole ring closure. Substituents on the benzimidazole nitrogen are typically introduced prior to cyclization to avoid regiochemical complications.

Preformed Thiazolo[3,2-a]Benzimidazole Intermediates

Patented routes often employ advanced intermediates like 3-(haloacetyl)thiazolo[3,2-a]benzimidazolones, which permit direct coupling with aromatic aldehydes. This strategy reduces step count but requires stringent control over Claisen-Schmidt condensation conditions to maintain Z-configuration.

Stepwise Synthesis and Critical Reaction Parameters

Thiazole Ring Formation via Acid-Catalyzed Cyclization

The core thiazolo[3,2-a]benzimidazole structure is constructed through dehydrative cyclization of 2-mercaptobenzimidazole derivatives. Optimal conditions from US4812574A specify:

  • Acid Catalyst : Concentrated H<sub>2</sub>SO<sub>4</sub> or methanesulfonic acid (0.5–1.5 equiv)

  • Solvent : Anhydrous dichloromethane or toluene

  • Temperature : 80–110°C under reflux

  • Reaction Time : 6–18 hours

Yields improve significantly when water content remains below 15% (v/v), as excess moisture promotes hydrolysis of the intermediate thioether.

Table 1: Cyclization Efficiency Under Varied Acid Conditions

Acid CatalystSolventTemp (°C)Time (h)Yield (%)
H<sub>2</sub>SO<sub>4</sub> (98%)Toluene1101268
CF<sub>3</sub>SO<sub>3</sub>HCH<sub>2</sub>Cl<sub>2</sub>402472
PPANeat120881

Data adapted from US4812574A and PMC6264459.

Stereochemical Control and Z-Isomer Stabilization

The (2Z) configuration is thermodynamically favored but kinetically challenging to maintain. Key stabilization strategies include:

Conformational Locking via Hydrogen Bonding

Intramolecular H-bonding between the benzimidazole NH and thiazole carbonyl oxygen creates a pseudo-six-membered ring, stabilizing the Z-form. Deuterium exchange experiments confirm this interaction persists in solution.

Solvent-Dependent Isomerization

Polar aprotic solvents (DMF, DMSO) promote Z→E isomerization above 60°C, while non-polar solvents (toluene, hexane) preserve configuration:

Table 2: Z/E Ratio vs. Solvent Polarity

SolventDielectric Constant (ε)Z:E Ratio (24 h at 60°C)
DMSO46.71:2.3
DMF36.71:1.8
Toluene2.49:1
Hexane1.912:1

Data from PMC6264459.

Industrial-Scale Optimization Challenges

Catalyst Recycling in Cyclization Steps

Heteropolyacid catalysts (e.g., H<sub>3</sub>PW<sub>12</sub>O<sub>40</sub>) enable 5–7 reuse cycles without significant activity loss, reducing waste in large batches. Leaching tests show <0.5% metal contamination in final products.

Continuous Flow Synthesis

Microreactor systems achieve 94% conversion in 30 minutes versus 12 hours batch time, with superior temperature control preventing thermal decomposition of the benzylidene group.

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.21 (s, 1H, CH=N), 7.65–6.89 (m, 6H, aromatic), 4.12 (d, J=6.4 Hz, 2H, OCH<sub>2</sub>), 3.91 (s, 3H, OCH<sub>3</sub>).

  • IR (KBr): 1685 cm<sup>−1</sup> (C=O stretch), 1620 cm<sup>−1</sup> (C=N).

Chromatographic Purity Standards

HPLC methods using C18 columns (MeCN/H<sub>2</sub>O 70:30) show ≥99.5% purity for pharmaceutical-grade material, with t<sub>R</sub> = 8.72 min.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Metrics

MethodStepsOverall Yield (%)Purity (%)Cost Index
Mercaptobenzimidazole53898.21.0
Preformed Intermediate35299.11.4
Flow Chemistry46799.52.1

Data synthesized from US4812574A and PMC6264459 .

Chemical Reactions Analysis

Substitution Reactions at the C2 Position

The benzylidene group at C2 undergoes nucleophilic substitution reactions. For example:

  • Piperazine derivatization : Reacting the compound with N-monosubstituted piperazines (e.g., 1-(4-methylphenyl)piperazine) in ethanol under reflux yields piperazine derivatives. Optimal conditions require a molar ratio of 1:2 (compound:piperazine) and temperatures of 160°C to avoid side reactions .

  • Halogenation : Bromination of the benzylidene substituent occurs in acetic acid at ambient temperatures, producing halogenated analogs .

Condensation Reactions

The exocyclic double bond in the benzylidene group participates in condensation with aldehydes:

  • Aldol-like reactions : Treatment with aromatic aldehydes (e.g., indole-3-carbaldehyde) in pyridine or acetic acid/sodium acetate yields E/Z isomers of 2-arylidenethiazolo[3,2-a]benzimidazol-3(2H)-ones. For example:

ReactantConditionsProductYield
Indole-3-carbaldehydePyridine, 80°C, 12 hrs2-(Indol-3-ylmethylene) derivative72%

Cycloaddition and Ring-Opening Reactions

The thiazole ring participates in cycloaddition reactions:

  • Diels-Alder reactivity : The compound reacts with dienophiles like maleic anhydride to form fused bicyclic structures. This reaction is facilitated by electron-withdrawing groups on the benzylidene moiety .

  • Ring-opening with amines : Primary amines (e.g., methylamine) cleave the thiazole ring, forming open-chain thioamide intermediates, which can undergo further cyclization .

Functionalization of the Isobutoxy Group

The isobutoxy (-OCH2CH(CH3)2) substituent undergoes:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K2CO3 yields ether derivatives.

  • Hydrolysis : Acidic or basic hydrolysis converts the isobutoxy group to a hydroxyl group, enhancing water solubility .

Oxidation and Reduction Reactions

  • Oxidation : Treatment with H2O2/K2WO4 oxidizes the sulfur atom in the thiazole ring to a sulfone, altering electronic properties .

  • Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the exocyclic double bond, yielding saturated analogs with modified biological activity .

Metal-Complexation Reactions

The compound acts as a ligand for transition metals:

Metal SaltCoordination SiteComplex StructureApplication
Cu(II) acetateThiazole N, benzylideneSquare-planar geometryAntimicrobial activity
Pd(II) chlorideBenzimidazole NOctahedral coordinationCatalytic cross-coupling

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the benzylidene double bond and electron-deficient alkenes (e.g., acrylonitrile), forming cyclobutane derivatives. This reaction is stereospecific and solvent-dependent .

Key Stability Considerations

  • Thermal degradation : Decomposes above 250°C, releasing CO and SO2 .

  • pH sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) media .

This reactivity profile highlights the compound’s versatility in medicinal chemistry and materials science. Further studies should explore its catalytic and optoelectronic applications.

Scientific Research Applications

Medicinal Chemistry

The thiazolo[3,2-a]benzimidazole derivatives have been extensively studied for their therapeutic potentials. The specific compound under discussion has shown promise in the following areas:

  • Anticancer Activity : Research indicates that thiazolo[3,2-a]benzimidazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the benzylidene moiety can enhance the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial Properties : The structural features of this compound suggest potential antimicrobial activity. Preliminary studies have indicated effectiveness against several bacterial strains, making it a candidate for further development as an antibacterial agent .
  • Anti-inflammatory Effects : Compounds within this class have shown anti-inflammatory properties in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of (2Z)-2-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can be achieved through various synthetic routes:

  • One-Pot Synthesis : Recent advancements have introduced efficient one-pot synthesis methods that allow for the rapid assembly of thiazolo[3,2-a]benzimidazole derivatives from readily available starting materials. This method reduces time and cost while maintaining high yields .
  • Multicomponent Reactions : The use of multicomponent reactions has been highlighted as a powerful strategy for synthesizing these compounds. This approach not only simplifies the synthesis process but also enhances the diversity of the resultant compounds .

Case Studies

StudyFindingsApplications
Study ADemonstrated significant anticancer activity against breast cancer cell lines with IC50 values indicating effective cytotoxicity.Potential development as an anticancer drug.
Study BInvestigated antimicrobial properties against Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to standard antibiotics.Development of new antibacterial agents.
Study CExplored anti-inflammatory effects in animal models, showing reduced edema and inflammation markers post-treatment.Possible therapeutic use in inflammatory conditions.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolobenzimidazoles: Compounds with similar core structures but different substituents.

    Benzylidene Derivatives: Compounds with benzylidene groups substituted with various functional groups.

Uniqueness

(2Z)-2-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

The compound (2Z)-2-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a member of the thiazolo[3,2-a]benzimidazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure

The chemical structure of (2Z)-2-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can be represented as follows:

C16H18N4O3S\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Activity
  • Enzyme Inhibition
  • Antimicrobial Properties

Anticancer Activity

Research indicates that thiazolo[3,2-a]benzimidazoles possess significant anticancer properties. A study demonstrated that derivatives of this class inhibited the proliferation of various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
L1HCT 1165.0
L2MCF 78.0
L3A5496.5

These results suggest that the compound may interfere with cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes related to cancer progression and metabolic pathways. Notably:

  • Carbonic Anhydrase Inhibition : The compound has been evaluated for its ability to inhibit carbonic anhydrase (CA), an enzyme implicated in tumor growth and metastasis. In vitro studies revealed a significant inhibition rate with an IC50 value of approximately 12 µM, indicating its potential in targeting tumor microenvironments .
  • Tyrosinase Inhibition : The compound also exhibited strong inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin biosynthesis. Kinetic studies showed that it could inhibit tyrosinase activity more effectively than standard inhibitors like kojic acid .

Antimicrobial Properties

In addition to its anticancer activity, (2Z)-2-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has demonstrated antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings highlight the potential of this compound as a lead for developing new antimicrobial agents .

Case Studies

Several case studies have explored the therapeutic potential of thiazolo[3,2-a]benzimidazole derivatives:

  • Case Study on Anticancer Efficacy : A study involving a series of thiazolo[3,2-a]benzimidazole derivatives showed that compounds similar to (2Z)-2-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one exhibited promising anticancer activity against breast and colon cancer models in vivo.
  • Enzyme Inhibition Analysis : Research on enzyme inhibition revealed that certain structural modifications enhanced the inhibitory potency against carbonic anhydrase and tyrosinase, suggesting a structure-activity relationship that could guide future drug design efforts.

Q & A

Q. What are the established synthetic routes for (2Z)-2-(4-isobutoxy-3-methoxybenzylidene)thiazolo[3,2-a]benzimidazol-3(2H)-one?

The compound is typically synthesized via condensation reactions. A common method involves refluxing substituted benzaldehydes (e.g., 4-isobutoxy-3-methoxybenzaldehyde) with thiazolo[3,2-a]benzimidazole precursors in ethanol or DMF under acidic conditions (e.g., glacial acetic acid). Reaction times range from 4–6 hours, with yields optimized by controlling stoichiometry and solvent polarity . For example:

  • Step 1 : Prepare the thiazolo[3,2-a]benzimidazole core via cyclization of 2-mercaptobenzimidazole with α-haloketones.
  • Step 2 : Condense with 4-isobutoxy-3-methoxybenzaldehyde under reflux (80–90°C) in ethanol with catalytic acetic acid .

Q. How is the compound characterized structurally?

Characterization relies on:

  • 1H/13C NMR : Key signals include the benzylidene proton (δ 8.2–8.5 ppm, singlet) and thiazole/benzimidazole ring protons (δ 6.8–7.6 ppm) .
  • HRMS : Molecular ion peaks (e.g., [M+H]+) confirm the molecular formula (C23H21N3O3S).
  • X-ray crystallography : Resolves Z-configuration of the benzylidene group and planarity of the thiazolo-benzimidazole system .

Q. What biological activities are reported for this compound?

Thiazolo[3,2-a]benzimidazole derivatives exhibit broad bioactivity:

  • Antimicrobial : MIC values ≤ 25 µg/mL against S. aureus and E. coli.
  • Anticancer : IC50 < 10 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Activity correlates with electron-withdrawing substituents (e.g., isobutoxy, methoxy) enhancing membrane permeability .

Q. What crystallographic data supports its Z-configuration?

Single-crystal X-ray diffraction confirms the Z-configuration via:

  • Torsion angles : <10° between benzylidene and thiazolo-benzimidazole planes.
  • Intermolecular interactions : π-π stacking (3.5–3.8 Å) stabilizes the structure .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale preparation?

Low yields (~50%) arise from steric hindrance at the benzylidene-thiazole junction. Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (1–2 hours) and improves yields to 70–75% .
  • Catalytic systems : Use of DMF as a polar aprotic solvent enhances electrophilicity of the aldehyde .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts like unreacted benzaldehyde .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in IC50/MIC values across studies may stem from:

  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231) or bacterial strains.
  • Solubility : Poor aqueous solubility (~5 µg/mL) leads to underestimated activity; use DMSO/PBS co-solvents .
  • Metabolic stability : Hepatic microsome assays (e.g., rat liver S9 fractions) identify rapid degradation in some derivatives .

Q. What computational methods predict its structure-activity relationships (SAR)?

Advanced SAR studies employ:

  • Docking simulations : Identify binding to bacterial DNA gyrase (PDB: 2XCT) or human topoisomerase IIα (PDB: 1ZXM) .
  • QSAR models : LogP values (3.2–3.8) correlate with antimicrobial potency; electron-donating groups (methoxy) enhance π-π interactions .

Q. What analytical challenges arise in distinguishing Z/E isomers?

Isomeric purity is critical for bioactivity. Techniques include:

  • NOESY NMR : Nuclear Overhauser effects between benzylidene protons and thiazole protons confirm the Z-form .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve Z/E isomers with retention time differences ≥ 2 minutes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.